molecular formula C23H20N4OS B498876 4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole

4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole

Cat. No.: B498876
M. Wt: 400.5g/mol
InChI Key: ZRYKNRMLFBBDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole is a complex organic compound belonging to the class of triazolobenzimidazoles. This compound is characterized by the presence of a triazole ring fused to a benzimidazole ring, with additional benzyl and phenoxyethylsulfanyl substituents. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole typically involves multiple steps, starting from readily available precursors One common synthetic route involves the condensation of o-phenylenediamine with a suitable aldehyde to form the benzimidazole coreThe final steps involve the addition of the benzyl and phenoxyethylsulfanyl groups under specific reaction conditions, such as the use of hydrazine hydrate in ethanol at reflux temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and phenoxyethylsulfanyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole involves its interaction with specific molecular targets, such as kinases and enzymes. The compound is known to inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cancer cell survival and proliferation . Molecular docking studies have shown that the compound can bind to the active sites of these kinases, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the benzyl and phenoxyethylsulfanyl groups enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C23H20N4OS

Molecular Weight

400.5g/mol

IUPAC Name

4-benzyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]benzimidazole

InChI

InChI=1S/C23H20N4OS/c1-3-9-18(10-4-1)17-26-20-13-7-8-14-21(20)27-22(26)24-25-23(27)29-16-15-28-19-11-5-2-6-12-19/h1-14H,15-17H2

InChI Key

ZRYKNRMLFBBDGW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NN=C4SCCOC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NN=C4SCCOC5=CC=CC=C5

Origin of Product

United States

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